molecular formula C8H9BrClN3O B14033665 2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14033665
M. Wt: 278.53 g/mol
InChI Key: YMYQSQWOZVEPDT-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that features a unique structure combining bromine, chlorine, and a pyrazolo[1,5-a]pyrazine core

Preparation Methods

The synthesis of 2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of a suitable pyrazolo[1,5-a]pyrazine derivative under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency.

Chemical Reactions Analysis

2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states, and reduction reactions can be used to modify its structure.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.

    Medicine: Research into its pharmacological properties could reveal new therapeutic uses, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form bonds with active sites, altering the function of the target molecule. Pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the target’s nature.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one include other halogenated pyrazolo[1,5-a]pyrazines. These compounds share a similar core structure but differ in the types and positions of halogen atoms. The uniqueness of this compound lies in its specific combination of bromine and chlorine, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C8H9BrClN3O

Molecular Weight

278.53 g/mol

IUPAC Name

2-bromo-3-chloro-6,6-dimethyl-5,7-dihydropyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C8H9BrClN3O/c1-8(2)3-13-5(7(14)11-8)4(10)6(9)12-13/h3H2,1-2H3,(H,11,14)

InChI Key

YMYQSQWOZVEPDT-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=C(C(=N2)Br)Cl)C(=O)N1)C

Origin of Product

United States

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